4-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]butanamide
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Overview
Description
4-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]butanamide is a chemical compound with a complex structure that includes a chloro group, a hydroxyphenyl group, and a methylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]butanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chlorobutanoyl chloride with 2-(4-hydroxyphenyl)-1-methylcyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]butanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrocarbons and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]butanamide involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially inhibiting their activity. The chloro group can also influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide
- 4-Chloro-N-[2-(diethylamino)ethyl]benzamide
- Methanone, (4-chlorophenyl)(4-hydroxyphenyl)-
Uniqueness
4-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
921210-68-6 |
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Molecular Formula |
C17H24ClNO2 |
Molecular Weight |
309.8 g/mol |
IUPAC Name |
4-chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]butanamide |
InChI |
InChI=1S/C17H24ClNO2/c1-17(19-16(21)6-4-12-18)11-3-2-5-15(17)13-7-9-14(20)10-8-13/h7-10,15,20H,2-6,11-12H2,1H3,(H,19,21) |
InChI Key |
XSLFKUGPSUUISQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1C2=CC=C(C=C2)O)NC(=O)CCCCl |
Origin of Product |
United States |
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